molecular formula C19H24N2O3S2 B12272337 4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide

4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide

Cat. No.: B12272337
M. Wt: 392.5 g/mol
InChI Key: PGZJUORZBFTSNF-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a diethylsulfamoyl group and a thiophenyl-cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Diethylsulfamoyl Group: This step involves the reaction of the benzamide with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Cyclopropylation: The thiophenyl group is introduced via a cyclopropylation reaction, which can be achieved using cyclopropyl bromide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl moiety.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

    Substitution: The diethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the thiophenyl group.

    Reduction: Amines derived from the benzamide core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The thiophenyl-cyclopropyl moiety could facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide
  • 4-(ethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide
  • 4-(diethylsulfamoyl)-N-{[1-(phenyl)cyclopropyl]methyl}benzamide

Uniqueness

4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to the presence of both the diethylsulfamoyl group and the thiophenyl-cyclopropyl moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

4-(diethylsulfamoyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide

InChI

InChI=1S/C19H24N2O3S2/c1-3-21(4-2)26(23,24)17-7-5-15(6-8-17)18(22)20-14-19(10-11-19)16-9-12-25-13-16/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,20,22)

InChI Key

PGZJUORZBFTSNF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CC2)C3=CSC=C3

Origin of Product

United States

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